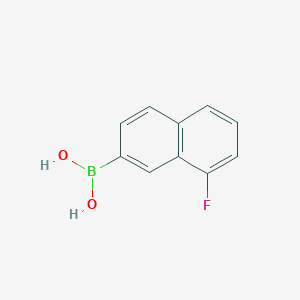
(8-Fluoronaphthalen-2-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(8-Fluoronaphthalen-2-yl)boronic acid is a useful research compound. Its molecular formula is C10H8BFO2 and its molecular weight is 189.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anti-Cancer Agents
Recent studies have highlighted the potential of (8-Fluoronaphthalen-2-yl)boronic acid derivatives as anti-cancer agents. A series of compounds designed as flutamide-like antiandrogens were synthesized, replacing the nitro group with boronic acid functionality. These compounds were tested against various cancer cell lines, demonstrating selective activity towards prostate cancer cells (LAPC-4, PC-3) compared to non-cancerous cells (HK-2) . The incorporation of boronic acids in drug design serves as an isostere for carboxylic acids and phenolic hydroxyls, enhancing the biological activity of the resulting compounds.
Tyrosine Kinase Inhibitors
Boronic acids, including this compound, are known to inhibit proteasomes and tyrosine kinases, which play crucial roles in cancer progression. The ability of these compounds to form reversible covalent bonds with target proteins makes them valuable in developing targeted therapies for various malignancies .
Hydroxylation Reactions
This compound has been utilized in catalytic systems for the ipso-hydroxylation of aryl boronic acids to produce phenolic derivatives. In a study involving raw and chemically modified biomass as catalysts, it was demonstrated that using a copper catalyst significantly enhances the conversion rates of aryl boronic acids to their corresponding phenols under mild conditions . The efficiency of this reaction highlights the potential of boronic acids in green chemistry applications.
| Catalyst Type | Conversion Rate (%) | Reaction Time (h) |
|---|---|---|
| Raw Cellulose | 30 | 24 |
| Sugarcane Bagasse | 45 | 24 |
| CEDA-[Cu] | 100 | 24 |
This table summarizes the effectiveness of different catalysts in hydroxylation reactions involving aryl boronic acids.
Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored for developing advanced materials with specific properties, such as increased thermal stability and enhanced mechanical strength. The functionalization of polymers with boronic acids can lead to materials suitable for electronic applications, including sensors and conductive films.
Synthesis of Novel Compounds
A significant body of research focuses on synthesizing new derivatives of this compound for various applications. For instance, a study reported the synthesis of thirty-three final boronic acid derivatives through Miyaura borylation methods, which demonstrated high yields and purity . These derivatives were subsequently evaluated for their biological activities and catalytic properties.
Mechanistic Studies
Mechanistic studies involving this compound have provided insights into its reactivity patterns and interactions with biological targets. Research utilizing molecular docking simulations has elucidated how these compounds interact at the molecular level with target proteins involved in cancer pathways .
Propriétés
Numéro CAS |
627526-70-9 |
|---|---|
Formule moléculaire |
C10H8BFO2 |
Poids moléculaire |
189.98 g/mol |
Nom IUPAC |
(8-fluoronaphthalen-2-yl)boronic acid |
InChI |
InChI=1S/C10H8BFO2/c12-10-3-1-2-7-4-5-8(11(13)14)6-9(7)10/h1-6,13-14H |
Clé InChI |
BSVZMHVEULIQRG-UHFFFAOYSA-N |
SMILES |
B(C1=CC2=C(C=CC=C2F)C=C1)(O)O |
SMILES canonique |
B(C1=CC2=C(C=CC=C2F)C=C1)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















